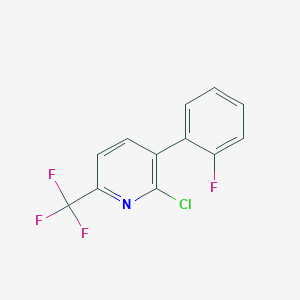
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
描述
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine (CFTFP) is a heterocyclic compound belonging to the class of aryl-substituted pyridines. It is a versatile compound with a range of applications in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science. CFTFP is a synthetic compound with a wide range of potential applications in the laboratory and in the field.
科学研究应用
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of applications in scientific research, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is used as a reagent for the synthesis of a variety of heterocyclic compounds, including pyridines, indoles, and quinolines. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has been used as a starting material for the synthesis of a variety of therapeutic agents, including antifungal agents, anti-inflammatory agents, and anticancer agents. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has been used as a building block for the synthesis of a variety of polymeric materials, including polyurethanes and polyimides.
作用机制
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of mechanisms of action, depending on its application. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine acts as a nucleophile, reacting with electrophiles to form covalent bonds. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine acts as a ligand, binding to proteins to modulate their activity. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine acts as a monomer, reacting with other monomers to form polymeric materials.
Biochemical and Physiological Effects
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of biochemical and physiological effects, depending on its application. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine does not have any direct biochemical or physiological effects. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine can bind to proteins to modulate their activity, leading to a range of biochemical and physiological effects. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine can be used to synthesize a variety of polymeric materials, which can have a range of biochemical and physiological effects.
实验室实验的优点和局限性
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of advantages and limitations for use in laboratory experiments. One advantage of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is a versatile compound, with a range of applications in various fields of chemistry. Another advantage of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is relatively easy to synthesize, using a range of methods. One limitation of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is a synthetic compound, and thus may not be suitable for use in some applications. Another limitation of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is a relatively expensive compound, and thus may not be suitable for use in some experiments.
未来方向
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of potential future directions in various fields of chemistry. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a starting material for the synthesis of a variety of heterocyclic compounds. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a starting material for the synthesis of a variety of therapeutic agents. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a building block for the synthesis of a variety of polymeric materials. Additionally, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a reagent for the synthesis of a variety of catalysts and ligands.
属性
IUPAC Name |
2-chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-11-8(7-3-1-2-4-9(7)14)5-6-10(18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURIMKPCFZHCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



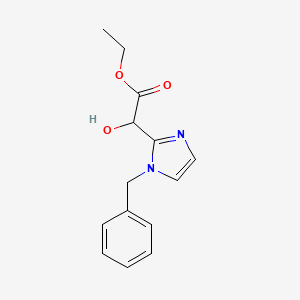
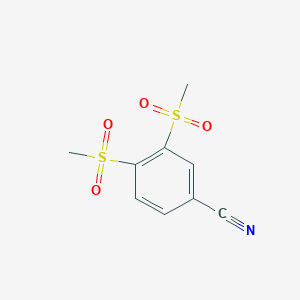
![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)

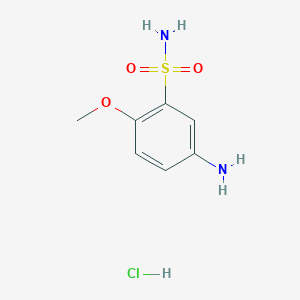
![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)
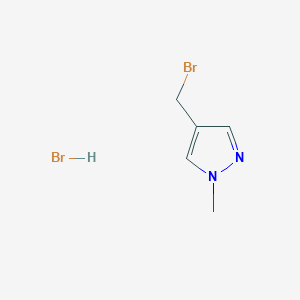
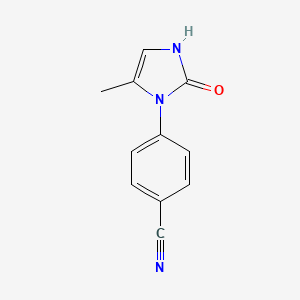
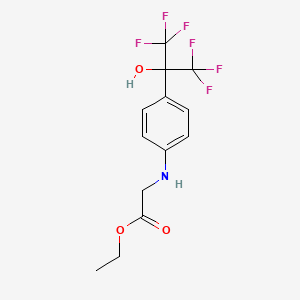
![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)
![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)
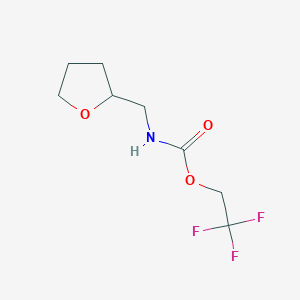

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)